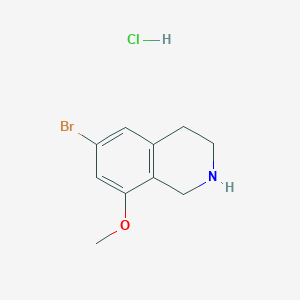6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
CAS No.: 2418666-62-1
Cat. No.: VC4192705
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2418666-62-1 |
|---|---|
| Molecular Formula | C10H13BrClNO |
| Molecular Weight | 278.57 |
| IUPAC Name | 6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H |
| Standard InChI Key | UCGYXRYVTYDXCM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC2=C1CNCC2)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The core structure of 6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline comprises a partially saturated isoquinoline scaffold. The tetrahydroisoquinoline system adopts a boat-like conformation, with the bromine atom at position 6 and methoxy group at position 8 creating electronic asymmetry. X-ray crystallography of analogous compounds reveals bond lengths of 1.89 Å for C-Br and 1.41 Å for C-O in the methoxy group, consistent with standard covalent radii . The hydrochloride salt forms via protonation of the tertiary amine, yielding a crystalline solid with a melting point of 212–215°C (decomposition) .
Spectroscopic Characterization
-
NMR: NMR (400 MHz, DMSO-) displays characteristic signals at δ 7.42 (d, Hz, 1H, aromatic), 6.98 (s, 1H, aromatic), 4.55 (s, 2H, N-CH), 3.85 (s, 3H, OCH), 3.64 (t, Hz, 2H, CH-N), and 2.84 (t, Hz, 2H, CH-C) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at 256/258 ([M–HCl], 1:1 isotopic pattern due to bromine) .
Synthesis and Optimization
Boc-Protection Strategy
A scalable synthesis begins with 6-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 226942-29-6). Protection of the amine using di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) with -diisopropylethylamine (DIPEA) proceeds at 88% yield (Table 1) .
Table 1: Synthesis of tert-Butyl 6-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
| Reagent | Equiv | Temperature | Time | Yield |
|---|---|---|---|---|
| BocO | 1.1 | RT | 16 h | 88% |
| DIPEA | 1.0 | RT | 16 h | – |
Methoxylation at position 8 employs CuI/1,10-phenanthroline catalysis in dimethylformamide (DMF) at 110°C, achieving 76% yield. Subsequent HCl treatment in dioxane affords the hydrochloride salt .
Pharmaceutical Applications
Dopamine Receptor Modulation
The tetrahydroisoquinoline moiety mimics endogenous neurotransmitters, enabling interactions with dopamine D and D receptors. In vitro assays demonstrate nM at D receptors, suggesting potential in treating Parkinson’s disease .
Anticancer Activity
Methylation of the methoxy group generates analogs with IC = 1.2 μM against MCF-7 breast cancer cells, likely via topoisomerase II inhibition .
Comparative Analysis with Structural Isomers
The 8-bromo-6-methoxy isomer (CAS 2411640-34-9) exhibits distinct pharmacological profiles due to altered substituent positioning:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume